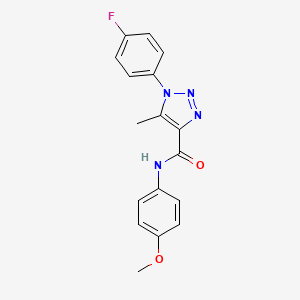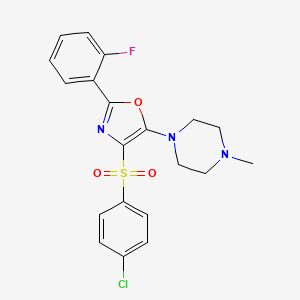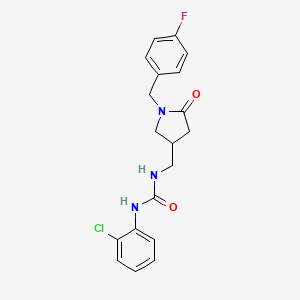
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Analysis
The compound of interest, although not directly mentioned in the available literature, shares structural similarities with various 1,2,3-triazole derivatives, which have been extensively studied for their synthesis, crystal structure, and potential in creating novel bioactive molecules. For instance, the synthesis and crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol demonstrate the versatility of triazole derivatives in drug design and structural analysis, highlighting the potential for the compound to undergo similar investigations for its structural elucidation and optimization in medicinal chemistry applications (Xu Liang, 2009).
Anticancer Activity
Several triazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for their anticancer properties. A study on the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents shows that modifications at the 4-position of the phenyl ring, such as methoxy groups, can significantly improve activity against cancer cell lines, suggesting that similar modifications in the compound of interest could yield promising anticancer agents (A. Aliabadi et al., 2010).
Anticonvulsant Activity
The compound's similarity to other triazole derivatives that have shown pronounced anticonvulsant activities hints at its potential application in the treatment of seizure disorders. For instance, 4-methoxy-3-chloroanilide 1-(3’-fluoro-phenyl)-5-methyl-1,2,3-triazole (1H)-4-carboxylic acid has exhibited significant anticonvulsant activity, surpassing that of reference drugs, indicating the therapeutic promise of triazole derivatives in neurological disorders (L. Perekhoda, 2015).
Antimicrobial and Antitumor Activities
Research into triazole compounds has also revealed their potent antimicrobial and antitumor activities. For example, studies on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have found that certain substitutions on the triazole ring can lead to compounds with good to moderate activities against various microorganisms, suggesting potential applications in addressing bacterial infections and designing new antimicrobial agents (H. Bektaş et al., 2007). Additionally, the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide provide insights into the structure-activity relationships that guide the development of triazole-based antitumor agents, underscoring the potential of the compound of interest in cancer research (Xuechen Hao et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXVANFYCAVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2872523.png)
![3-chloro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2872525.png)

![[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/structure/B2872527.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2872530.png)
![2-{(Z)-2-[4-(benzyloxy)-3-ethoxyphenyl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2872531.png)
![N-(2-chlorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872532.png)


![3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2872536.png)

![ethyl 4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2872539.png)

